2-[(2,2-Difluoroethyl)carbamoyl]acetic acid
Description
2-[(2,2-Difluoroethyl)carbamoyl]acetic acid is a fluorinated acetic acid derivative characterized by a carbamoyl group (-CONH-) linked to a 2,2-difluoroethyl chain.
Properties
IUPAC Name |
3-(2,2-difluoroethylamino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO3/c6-3(7)2-8-4(9)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBOVDLZAFVZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-70-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid typically involves the reaction of 2,2-difluoroethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamoyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethyl)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxoacetic acid, while reduction can produce difluoroethylamine derivatives.
Scientific Research Applications
2-[(2,2-Difluoroethyl)carbamoyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carbamoyl moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Alkyl Carbamoyl Derivatives
(a) 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic Acid
- Molecular Formula: C₅H₆F₃NO₃
- Structure : Features a trifluoroethyl group instead of difluoroethyl.
- Higher fluorine content may improve lipophilicity and bioavailability in drug design.
(b) 2-[(2,4-Difluorophenyl)carbamoyl]acetic Acid
- Molecular Formula: C₉H₇F₂NO₃
- Structure : Aromatic difluorophenyl group replaces the aliphatic difluoroethyl chain.
- Reduced solubility in aqueous media compared to aliphatic analogs due to hydrophobicity .
Ureido and Aryl-Substituted Acetic Acids
(a) Diphenylhydantoic Acid
- Molecular Formula : C₁₅H₁₄N₂O₃
- Structure : Contains a ureido (-NHCONH₂) group and two phenyl rings.
- Key Differences: The ureido group enables stronger hydrogen bonding compared to carbamoyl, affecting pharmacokinetics.
(b) 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid
- Molecular Formula: C₈H₆F₂NO₃
- Structure: Difluorophenyl group linked via an amino-oxo moiety.
- Key Differences: The oxo group (C=O) adjacent to the amino group may enhance tautomerization, altering reactivity in synthesis. Positional fluorine substitution (2,6-diF) on the aromatic ring modulates electronic effects differently than aliphatic fluorine .
Complex Carbamoyl Derivatives
(a) Etifenin
- Molecular Formula : C₁₆H₂₂N₂O₅
- Structure: Iminodiacetic acid backbone with a diethylphenylcarbamoyl group.
- Key Differences :
(b) 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituent | Structural Features | Potential Applications |
|---|---|---|---|---|
| 2-[(2,2-Difluoroethyl)carbamoyl]acetic Acid | C₅H₇F₂NO₃ | Aliphatic difluoroethyl carbamoyl | High polarity, metabolic stability | Drug intermediates, agrochemicals |
| 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic Acid | C₅H₆F₃NO₃ | Trifluoroethyl carbamoyl | Enhanced electron withdrawal, lower pKa | Reactive synthons |
| 2-[(2,4-Difluorophenyl)carbamoyl]acetic Acid | C₉H₇F₂NO₃ | Aromatic difluorophenyl carbamoyl | π-π stacking, reduced solubility | Enzyme inhibitors |
| Diphenylhydantoic Acid | C₁₅H₁₄N₂O₃ | Ureido, diphenyl | Strong hydrogen bonding, high steric hindrance | Anticonvulsant analogs |
| Etifenin | C₁₆H₂₂N₂O₅ | Iminodiacetic acid, diethylphenyl | Chelation capacity | Radiopharmaceuticals |
Research Implications and Gaps
- Synthetic Routes : Hydrolysis of esters (as in ) is a plausible method for synthesizing these compounds, but optimization for fluorine-containing analogs is needed.
- Physicochemical Data: Limited experimental data (e.g., pKa, solubility) hinder direct comparisons. Further studies are required to quantify electronic effects of fluorine substitution.
- Biological Activity : Fluorine's role in enhancing metabolic stability and target binding should be explored in vitro.
Biological Activity
2-[(2,2-Difluoroethyl)carbamoyl]acetic acid is a fluorinated compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound's unique structure, featuring a difluoroethyl group, may influence its interaction with biological targets, making it a candidate for further investigation in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈F₂N₁O₂
- CAS Number : 1443980-70-8
The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which can affect the compound's pharmacokinetics and biological activity.
The mechanism of action for this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions through its carboxylic acid group. The difluoroethyl moiety may also modulate the compound's affinity for various biological targets such as enzymes and receptors. These interactions can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways.
Antimicrobial Activity
Research indicates that acetic acid derivatives often exhibit antimicrobial properties. A study on related compounds has shown that acetic acid can inhibit the growth of various pathogens, suggesting that this compound may possess similar activities against microbial strains. The minimum inhibitory concentration (MIC) for acetic acid against common pathogens was found to be between 0.16% and 0.31% .
Cytotoxicity Studies
Preliminary cytotoxicity studies are essential to evaluate the safety profile of this compound. Compounds with similar functionalities have shown varying degrees of cytotoxicity depending on their concentration and exposure time. Further investigations into this compound's cytotoxic effects on human cell lines are warranted.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
